S-(p-Azidophenacyl)glutathione
S-(p-Azidophenacyl)glutathione
Brand Name:
Vulcanchem
CAS No.:
73322-71-1
VCID:
VC0110184
InChI:
InChI=1S/C18H22N6O7S/c19-12(18(30)31)5-6-15(26)24(7-16(27)28)17(29)13(20)8-32-9-14(25)10-1-3-11(4-2-10)22-23-21/h1-4,12-13H,5-9,19-20H2,(H,27,28)(H,30,31)/t12-,13-/m0/s1
SMILES:
C1=CC(=CC=C1C(=O)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)N=[N+]=[N-]
Molecular Formula:
C₁₈H₂₂N₆O₇S
Molecular Weight:
466.5 g/mol
S-(p-Azidophenacyl)glutathione
CAS No.: 73322-71-1
Reference Standards
VCID: VC0110184
Molecular Formula: C₁₈H₂₂N₆O₇S
Molecular Weight: 466.5 g/mol
CAS No. | 73322-71-1 |
---|---|
Product Name | S-(p-Azidophenacyl)glutathione |
Molecular Formula | C₁₈H₂₂N₆O₇S |
Molecular Weight | 466.5 g/mol |
IUPAC Name | (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C18H22N6O7S/c19-12(18(30)31)5-6-15(26)24(7-16(27)28)17(29)13(20)8-32-9-14(25)10-1-3-11(4-2-10)22-23-21/h1-4,12-13H,5-9,19-20H2,(H,27,28)(H,30,31)/t12-,13-/m0/s1 |
Standard InChIKey | JUILQQZYAXAGPV-STQMWFEESA-N |
Isomeric SMILES | C1=CC(=CC=C1C(=O)CSC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N)N=[N+]=[N-] |
SMILES | C1=CC(=CC=C1C(=O)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)N=[N+]=[N-] |
Canonical SMILES | C1=CC(=CC=C1C(=O)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)N=[N+]=[N-] |
Synonyms | N-[S-[2-(4-Azidophenyl)-2-oxoethyl]-N-L-γ-glutamyl-L-cysteinyl]-glycine; L-γ-Glutamyl-S-[2-(4-azidophenyl)-2-oxoethyl]-L-cysteinylglycine; S-(4-Azidophenacyl)-glutathione; |
PubChem Compound | 126348 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume